molecular formula C27H24ClN3O2 B12675846 N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 94094-68-5

N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12675846
CAS No.: 94094-68-5
M. Wt: 457.9 g/mol
InChI Key: OKWOBPOJPZEQBW-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a naphthalene ring, a butyl-substituted phenyl group, and a chlorophenyl group, making it a unique and potentially useful chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-chloroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.

    Amidation: The final step involves the reaction of the azo compound with 4-butylaniline to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a dye or pigment due to its vivid color properties.

    Biology: May be used in staining techniques for microscopy.

    Medicine: Potential use in drug development as a molecular scaffold.

    Industry: Application in the production of colored materials such as plastics and textiles.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules. The hydroxyl and carboxamide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-4-[(2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
  • N-(4-Butylphenyl)-4-[(2-bromophenyl)azo]-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The butyl group also adds hydrophobic character, affecting its solubility and interaction with other molecules.

Properties

CAS No.

94094-68-5

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

N-(4-butylphenyl)-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H24ClN3O2/c1-2-3-8-18-13-15-20(16-14-18)29-27(33)22-17-19-9-4-5-10-21(19)25(26(22)32)31-30-24-12-7-6-11-23(24)28/h4-7,9-17,32H,2-3,8H2,1H3,(H,29,33)

InChI Key

OKWOBPOJPZEQBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl

Origin of Product

United States

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